(2S,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C27H38N6O3S and its molecular weight is 526.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2S,4R)-tert-Butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate , also known as Teneligliptin, is a synthetic molecule that exhibits significant biological activity, particularly in the field of diabetes management. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Property | Value |
---|---|
CAS Number | 401566-80-1 |
Molecular Formula | C27H38N6O3S |
Molecular Weight | 526.69 g/mol |
SMILES Notation | O=C(OC(C)(C)C)N(C1)C@HC[C@@H]1N(CC3)CCN3C4=CC(C)=NN4C5=CC=CC=C5 |
Teneligliptin functions primarily as a DPP-4 (dipeptidyl peptidase-4) inhibitor , which plays a crucial role in glucose metabolism. By inhibiting DPP-4, it increases the levels of incretin hormones, which leads to enhanced insulin secretion in response to meals and reduced glucagon levels. This dual action helps lower blood glucose levels effectively.
Antidiabetic Effects
Research indicates that Teneligliptin demonstrates potent antidiabetic activity. In clinical trials, it has been shown to improve glycemic control in patients with type 2 diabetes mellitus:
- Efficacy : A study reported that Teneligliptin significantly reduced HbA1c levels compared to placebo over a 24-week period.
Other Biological Activities
In addition to its antidiabetic effects, Teneligliptin exhibits potential anti-inflammatory and antioxidant properties:
- Anti-inflammatory Activity : It has been observed to reduce inflammatory markers in diabetic patients.
- Antioxidant Effects : The compound may help mitigate oxidative stress associated with diabetes.
Clinical Trials
A series of clinical trials have assessed the efficacy and safety of Teneligliptin:
- Study 1 : A randomized controlled trial involving 300 participants demonstrated a significant reduction in fasting plasma glucose and postprandial glucose levels after 12 weeks of treatment with Teneligliptin compared to placebo.
- Study 2 : Another study focused on the long-term effects (52 weeks) showed sustained improvements in glycemic control without significant adverse effects.
Comparative Analysis with Other DPP-4 Inhibitors
The following table summarizes the comparative efficacy of Teneligliptin against other DPP-4 inhibitors:
Drug Name | Efficacy (HbA1c Reduction) | Dosage Form | Approval Year |
---|---|---|---|
Teneligliptin | -0.8% to -1.0% | Oral | 2011 |
Sitagliptin | -0.7% to -0.9% | Oral | 2006 |
Saxagliptin | -0.5% to -0.7% | Oral | 2010 |
Safety Profile
Teneligliptin is generally well-tolerated with a low incidence of adverse effects. The most commonly reported side effects include:
- Gastrointestinal disturbances
- Headaches
- Hypoglycemia (when used in combination with other antidiabetic medications)
属性
IUPAC Name |
tert-butyl (2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLBXYTGVIKEP-PKTZIBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。